2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C22H23NO3 and a molecular weight of 349.434 g/mol . This compound is part of the isoindole-1,3-dione family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3-dimethylphenol with 4-bromophenylhexahydro-1H-isoindole-1,3(2H)-dione under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of the dimethylphenoxy group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C22H23NO3/c1-14-6-5-9-20(15(14)2)26-17-12-10-16(11-13-17)23-21(24)18-7-3-4-8-19(18)22(23)25/h5-6,9-13,18-19H,3-4,7-8H2,1-2H3 |
InChI Key |
RZYNNRJDLAHMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O)C |
Origin of Product |
United States |
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